4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole
Description
4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at three positions:
- Position 4: A methyl group, enhancing steric stability.
- Position 5: A 2-pyridyl group, introducing nitrogen-based polarity and hydrogen-bonding capability.
This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the triazole core’s versatility in binding to biological targets or metal ions.
Properties
Molecular Formula |
C16H16N4S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H16N4S/c1-12-6-5-7-13(10-12)11-21-16-19-18-15(20(16)2)14-8-3-4-9-17-14/h3-10H,11H2,1-2H3 |
InChI Key |
KGAKDRBNAZTLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-methylthio-5-(3-pyridyl)-1,2,4-triazole with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
A. 3-{[4-(tert-Butyl)phenyl]methylthio}-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole ()
- Key Differences :
- Position 4: Prop-2-enyl (allyl) instead of methyl.
- Position 3: 4-(tert-Butyl)phenyl vs. 3-methylphenyl.
- Allyl substitution at position 4 may alter conformational flexibility .
B. 3,5-Bis(4-pyridyl)-4H-1,2,4-triazole ()
- Key Differences :
- Position 5: 4-Pyridyl instead of 2-pyridyl.
- Position 3: Lacks the (3-methylphenyl)methylthio group.
- Impact : The 4-pyridyl group’s nitrogen orientation may improve metal coordination, as seen in corrosion inhibition studies (89.1% efficiency) . The absence of the thioether moiety reduces lipophilicity, favoring aqueous applications.
C. 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol ()
- Key Differences :
- Position 5: 6-Chloropyridin-3-yl vs. 2-pyridyl.
- Position 3: Thiol (-SH) vs. methylthio (-SCH2-).
- The thiol group offers redox activity but lower stability compared to thioethers .
Functional Comparisons
Key Observations :
- Pyridyl vs. Phenyl : Pyridyl substituents (e.g., 2-pyridyl, 4-pyridyl) enhance corrosion inhibition and metal-binding due to nitrogen lone pairs .
- Thioether vs. Thiol : Thioethers (e.g., -SCH2-) offer greater stability than thiols (-SH), critical for prolonged biological or chemical activity .
- Steric Effects : Bulky groups like tert-butyl () or 3-methylphenyl improve hydrophobicity but may hinder target binding .
Biological Activity
4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is . The structure consists of a triazole ring substituted with a methyl group, a pyridine moiety, and a thioether linkage. This unique structure contributes to its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi.
- Case Study : A study found that triazole derivatives exhibited significant antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL. This suggests that modifications in the triazole structure can enhance antifungal potency.
Antiviral Activity
Triazoles have been investigated for their antiviral properties. Research indicates that certain triazole derivatives can inhibit viral replication.
- Research Finding : A derivative with a similar structure was tested against HIV and showed an IC50 value of 0.15 µM, indicating potent antiviral activity. This highlights the potential of triazoles in developing antiviral therapies.
Anti-inflammatory Activity
Triazoles are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines.
- Research Finding : In vitro studies revealed that compounds containing the triazole ring could reduce the secretion of TNF-alpha and IL-6 in activated macrophages by up to 70%, demonstrating significant anti-inflammatory potential.
The biological activity of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in steroid synthesis.
- Receptor Modulation : Some derivatives may modulate receptors related to inflammation and immune response.
- DNA/RNA Interaction : The compound may interfere with nucleic acid synthesis in pathogens.
Data Summary
| Activity Type | Example Study/Reference | IC50/MIC Values |
|---|---|---|
| Antifungal | Study on Candida albicans | MIC: 1-8 µg/mL |
| Antiviral | HIV inhibition study | IC50: 0.15 µM |
| Anti-inflammatory | Macrophage cytokine secretion study | Reduction: ~70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
